molecular formula C24H24N4O3S B11630198 (6Z)-2-butyl-5-imino-6-[3-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-[3-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630198
M. Wt: 448.5 g/mol
InChI Key: TWQZNXWPGSSCAL-ANPZMJKASA-N
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Description

(6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazolo ring and the subsequent fusion with the pyrimidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-BUTYL-5-IMINO-6-{[3-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique thiadiazolo-pyrimidine structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[3-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-2-3-12-21-27-28-22(25)20(23(29)26-24(28)32-21)16-17-8-7-11-19(15-17)31-14-13-30-18-9-5-4-6-10-18/h4-11,15-16,25H,2-3,12-14H2,1H3/b20-16-,25-22?

InChI Key

TWQZNXWPGSSCAL-ANPZMJKASA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=CC=C4)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

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